molecular formula C19H22N2OS2 B11515413 (5Z)-3-butyl-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-butyl-5-(1-ethyl-6-methylquinolin-2(1H)-ylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11515413
M. Wt: 358.5 g/mol
InChI Key: YPHSFNZLZHGBLY-MSUUIHNZSA-N
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Description

3-BUTYL-5-[(2Z)-1-ETHYL-6-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a quinoline moiety, a thiazolidinone ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-5-[(2Z)-1-ETHYL-6-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-BUTYL-5-[(2Z)-1-ETHYL-6-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

3-BUTYL-5-[(2Z)-1-ETHYL-6-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BUTYL-5-[(2Z)-1-ETHYL-6-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-BUTYL-5-[(2Z)-2-(3-METHYL-1,3-THIAZOLIDIN-2-YLIDENE)ETHYLIDENE]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • ETHYL (2Z)-5-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-(1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

3-BUTYL-5-[(2Z)-1-ETHYL-6-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C19H22N2OS2

Molecular Weight

358.5 g/mol

IUPAC Name

(5Z)-3-butyl-5-(1-ethyl-6-methylquinolin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H22N2OS2/c1-4-6-11-21-18(22)17(24-19(21)23)16-10-8-14-12-13(3)7-9-15(14)20(16)5-2/h7-10,12H,4-6,11H2,1-3H3/b17-16-

InChI Key

YPHSFNZLZHGBLY-MSUUIHNZSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/2\C=CC3=C(N2CC)C=CC(=C3)C)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=C2C=CC3=C(N2CC)C=CC(=C3)C)SC1=S

Origin of Product

United States

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